3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
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Overview
Description
3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzo[d][1,3]dioxole moiety fused with an imidazo[1,2-a]pyrazine ring system, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole derivatives with suitable imidazo[1,2-a]pyrazine precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with 2-aminopyrazine in the presence of a catalyst and solvent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzo[D][1,3]dioxol-5-YL)-1-(piperidin-1-yl)prop-2-en-1-one
- Benzo[D][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H13N3O2/c1-2-11-12(18-8-17-11)5-9(1)10-6-15-13-7-14-3-4-16(10)13/h1-2,5-6,14H,3-4,7-8H2 |
InChI Key |
SWDZWWKCTCWQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC4=C(C=C3)OCO4)CN1 |
Origin of Product |
United States |
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